

An In-depth Technical Guide to 2,4,6-trimethyl-3-nitroaniline

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Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-nitroaniline, including its chemical identity, structural features, and key chemical transformations. The information is curated for professionals in research and development. It should be noted that while extensive data exists for structurally related compounds, specific experimental data for 2,4,6-trimethyl-3-nitroaniline is limited in publicly available literature.

Compound Identification and Structure

2,4,6-trimethyl-3-nitroaniline is a substituted aniline with the CAS number 1521-60-4.^[1] Its structure consists of an aniline core with three methyl groups at positions 2, 4, and 6, and a nitro group at position 3 of the benzene ring. This substitution pattern, featuring both electron-donating methyl groups and an electron-withdrawing nitro group, imparts unique reactivity to the molecule.^[1]

The molecular formula of the compound is C₉H₁₂N₂O₂. The IUPAC name is 2,4,6-trimethyl-3-nitroaniline. The presence of bulky methyl groups ortho to the amino group provides significant steric hindrance, influencing its chemical behavior.^[1]

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for 2,4,6-trimethyl-3-nitroaniline are not extensively reported. The following tables summarize key identifiers and expected

properties based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	1521-60-4	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.2 g/mol	[1]
IUPAC Name	2,4,6-trimethyl-3-nitroaniline	[1]
InChI Key	CLNCRNJUFHMIAE- UHFFFAOYSA-N	[1]

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique	Predicted Characteristics
UV-Vis	Expected absorption maxima in the ranges of 230-280 nm ($\pi \rightarrow \pi^*$ transitions of the benzene ring and aniline system) and 350-420 nm ($n \rightarrow \pi^*$ transition of the nitro group and intramolecular charge transfer).[1]
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at m/z 180.[1]
^1H NMR	Signals corresponding to the aromatic proton, the amino protons, and the protons of the three distinct methyl groups are expected.
^{13}C NMR	Resonances for the nine carbon atoms, including the substituted aromatic carbons and the methyl carbons, would be observed.
Infrared (IR)	Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and asymmetric and symmetric stretching of the N-O bonds of the nitro group are anticipated.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of 2,4,6-trimethyl-3-nitroaniline are not readily available. However, based on established organic chemistry principles and procedures for similar compounds, the following sections outline plausible methodologies.

Synthesis of 2,4,6-trimethyl-3-nitroaniline

The synthesis of 2,4,6-trimethyl-3-nitroaniline can be logically achieved through the nitration of its precursor, 2,4,6-trimethylaniline (mesidine).

Reaction: Nitration of 2,4,6-trimethylaniline.

Reagents and Equipment:

- 2,4,6-trimethylaniline
- Concentrated sulfuric acid
- Concentrated nitric acid
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Standard glassware for workup and purification

Procedure (Generalized):

- In a round-bottom flask, dissolve 2,4,6-trimethylaniline in concentrated sulfuric acid, maintaining a low temperature using an ice bath.
- Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring vigorously. The temperature should be carefully controlled to prevent side reactions.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period.
- Pour the reaction mixture over crushed ice to precipitate the product.
- Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.
- Collect the solid product by vacuum filtration and wash with cold water.

- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Analytical Characterization

The identity and purity of the synthesized 2,4,6-trimethyl-3-nitroaniline can be assessed using standard analytical techniques.

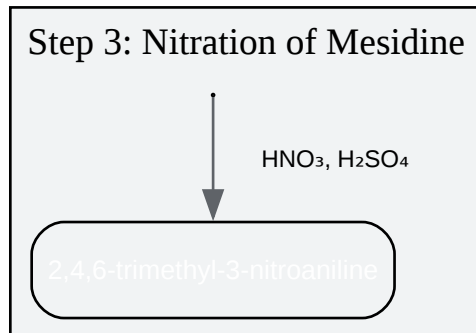
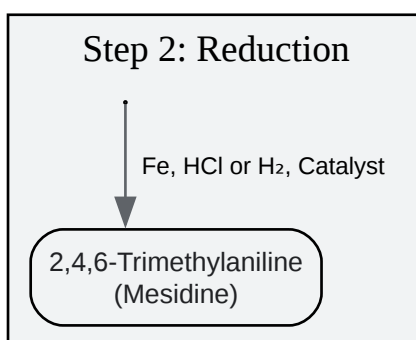
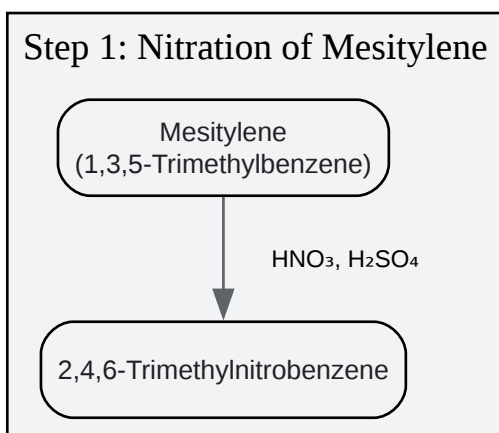
High-Performance Liquid Chromatography (HPLC) - General Protocol:

- Column: A C18 reverse-phase column is typically suitable for the separation of aromatic amines.
- Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like formic acid for mass spectrometry compatibility, can be employed.[2]
- Detection: UV detection at one of the absorption maxima (e.g., in the 254 nm or 365 nm range) would be appropriate.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Chemical Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key chemical processes involving 2,4,6-trimethyl-3-nitroaniline.

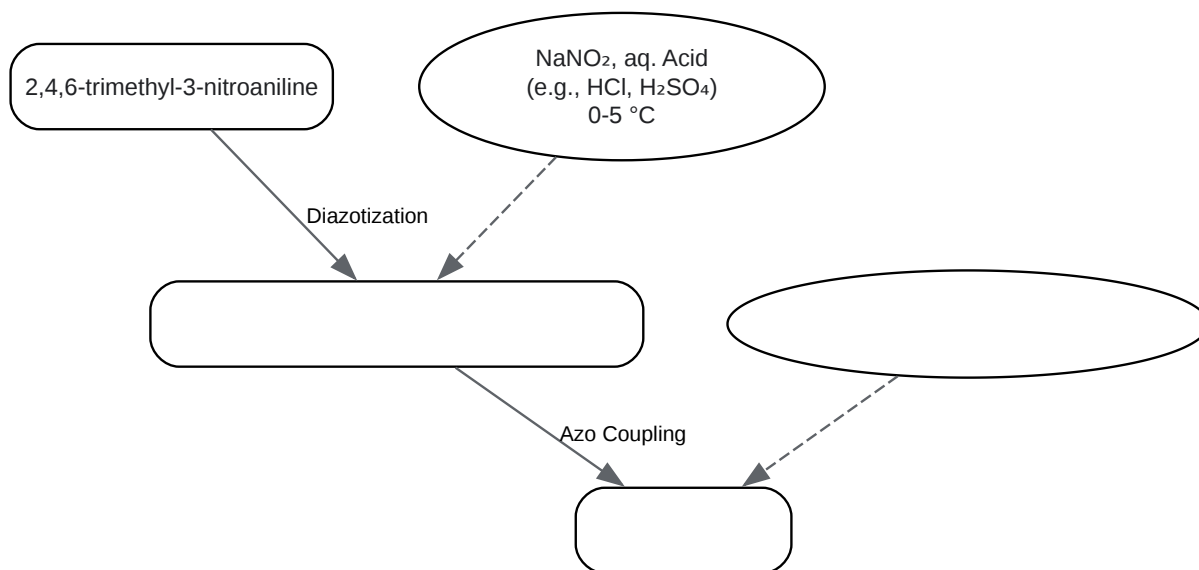
Proposed Synthesis Pathway



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Caption: Proposed multi-step synthesis of 2,4,6-trimethyl-3-nitroaniline from mesitylene.

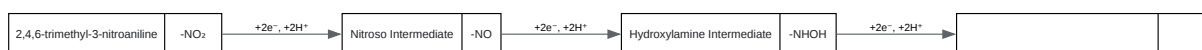
Diazotization Reaction Workflow



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Caption: General workflow for the diazotization of 2,4,6-trimethyl-3-nitroaniline and subsequent azo coupling.

Stepwise Reduction of the Nitro Group



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Caption: Stepwise reduction pathway of the nitro group in 2,4,6-trimethyl-3-nitroaniline.

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References

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- 2. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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